molecular formula C11H15N3O3 B1621054 1-[2-(Diethylamino)-5-nitro-4-pyridinyl]-ethanone CAS No. 357608-96-9

1-[2-(Diethylamino)-5-nitro-4-pyridinyl]-ethanone

Cat. No.: B1621054
CAS No.: 357608-96-9
M. Wt: 237.25 g/mol
InChI Key: HLYJIMMBSDEPKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Diethylamino)-5-nitro-4-pyridinyl]-ethanone is a chemical compound with a complex structure that includes a pyridine ring substituted with diethylamino and nitro groups.

Preparation Methods

The synthesis of 1-[2-(Diethylamino)-5-nitro-4-pyridinyl]-ethanone typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

For industrial production, the process is scaled up with optimizations to improve efficiency and reduce costs. This may involve continuous flow reactors and advanced purification techniques to meet the demand for high-quality products .

Chemical Reactions Analysis

1-[2-(Diethylamino)-5-nitro-4-pyridinyl]-ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

1-[2-(Diethylamino)-5-nitro-4-pyridinyl]-ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 1-[2-(Diethylamino)-5-nitro-4-pyridinyl]-ethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diethylamino group may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability .

Comparison with Similar Compounds

1-[2-(Diethylamino)-5-nitro-4-pyridinyl]-ethanone can be compared with other similar compounds such as:

    1-[2-(Diethylamino)-4-pyridinyl]-ethanone: Lacks the nitro group, which significantly alters its chemical properties and biological activities.

    1-[2-(Diethylamino)-5-nitro-3-pyridinyl]-ethanone:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-[2-(diethylamino)-5-nitropyridin-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-4-13(5-2)11-6-9(8(3)15)10(7-12-11)14(16)17/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYJIMMBSDEPKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(C(=C1)C(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376234
Record name 1-[2-(Diethylamino)-5-nitropyridin-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357608-96-9
Record name 1-[2-(Diethylamino)-5-nitropyridin-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(Diethylamino)-5-nitro-4-pyridinyl]-ethanone
Reactant of Route 2
Reactant of Route 2
1-[2-(Diethylamino)-5-nitro-4-pyridinyl]-ethanone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[2-(Diethylamino)-5-nitro-4-pyridinyl]-ethanone
Reactant of Route 4
Reactant of Route 4
1-[2-(Diethylamino)-5-nitro-4-pyridinyl]-ethanone
Reactant of Route 5
Reactant of Route 5
1-[2-(Diethylamino)-5-nitro-4-pyridinyl]-ethanone
Reactant of Route 6
Reactant of Route 6
1-[2-(Diethylamino)-5-nitro-4-pyridinyl]-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.